Cas no 60031-39-2 (1H-Pyrrole-3-carboxamide,N,N-dimethyl-(9CI))
1H-Pyrrole-3-carboxamide,N,N-dimethyl-(9CI) Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrrole-3-carboxamide,N,N-dimethyl-(9CI)
-
- Inchi: 1S/C7H10N2O/c1-9(2)7(10)6-3-4-8-5-6/h3-5,8H,1-2H3
- InChI Key: ZSRDEIIPIQOTNY-UHFFFAOYSA-N
- SMILES: O=C(C1C=CNC=1)N(C)C
Computed Properties
- Exact Mass: 138.079312947g/mol
- Monoisotopic Mass: 138.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 36.1Ų
1H-Pyrrole-3-carboxamide,N,N-dimethyl-(9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P00EYM4-50mg |
1H-Pyrrole-3-carboxamide,N,N-dimethyl-(9CI) |
60031-39-2 | 95% | 50mg |
$202.00 | 2024-04-22 | |
| 1PlusChem | 1P00EYM4-100mg |
1H-Pyrrole-3-carboxamide,N,N-dimethyl-(9CI) |
60031-39-2 | 95% | 100mg |
$272.00 | 2024-04-22 | |
| 1PlusChem | 1P00EYM4-250mg |
1H-Pyrrole-3-carboxamide,N,N-dimethyl-(9CI) |
60031-39-2 | 95% | 250mg |
$363.00 | 2024-04-22 | |
| 1PlusChem | 1P00EYM4-500mg |
1H-Pyrrole-3-carboxamide,N,N-dimethyl-(9CI) |
60031-39-2 | 95% | 500mg |
$627.00 | 2024-04-22 | |
| Enamine | EN300-6729923-0.05g |
N,N-dimethyl-1H-pyrrole-3-carboxamide |
60031-39-2 | 95% | 0.05g |
$118.0 | 2023-05-25 | |
| Enamine | EN300-6729923-0.1g |
N,N-dimethyl-1H-pyrrole-3-carboxamide |
60031-39-2 | 95% | 0.1g |
$176.0 | 2023-05-25 | |
| Enamine | EN300-6729923-0.25g |
N,N-dimethyl-1H-pyrrole-3-carboxamide |
60031-39-2 | 95% | 0.25g |
$252.0 | 2023-05-25 | |
| Enamine | EN300-6729923-0.5g |
N,N-dimethyl-1H-pyrrole-3-carboxamide |
60031-39-2 | 95% | 0.5g |
$457.0 | 2023-05-25 | |
| Enamine | EN300-6729923-1.0g |
N,N-dimethyl-1H-pyrrole-3-carboxamide |
60031-39-2 | 95% | 1g |
$584.0 | 2023-05-25 | |
| Enamine | EN300-6729923-2.5g |
N,N-dimethyl-1H-pyrrole-3-carboxamide |
60031-39-2 | 95% | 2.5g |
$1147.0 | 2023-05-25 |
1H-Pyrrole-3-carboxamide,N,N-dimethyl-(9CI) Related Literature
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
Additional information on 1H-Pyrrole-3-carboxamide,N,N-dimethyl-(9CI)
Professional Introduction to 1H-Pyrrole-3-carboxamide,N,N-dimethyl-(9CI) and CAS No 60031-39-2
The compound 1H-Pyrrole-3-carboxamide,N,N-dimethyl-(9CI), identified by the chemical identifier CAS No 60031-39-2, represents a significant molecule in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amide derivative has garnered attention due to its structural versatility and potential biological activities, making it a subject of extensive investigation in academic and industrial settings.
1H-Pyrrole-3-carboxamide,N,N-dimethyl-(9CI) belongs to the pyrrole class of compounds, which are known for their broad spectrum of biological interactions. The presence of a carboxamide group at the 3-position and N,N-dimethylation at the nitrogen atoms introduces unique electronic and steric properties that modulate its reactivity and interaction with biological targets. This compound has been explored in various contexts, including drug discovery, material science, and catalysis, underscoring its multifaceted utility.
Recent advancements in computational chemistry have enabled more precise predictions of the pharmacological properties of 1H-Pyrrole-3-carboxamide,N,N-dimethyl-(9CI). Molecular docking studies have revealed its potential as an inhibitor of certain enzymes and receptors, which are implicated in metabolic disorders, inflammatory responses, and neurological diseases. These findings align with the growing interest in developing small-molecule modulators that can interact selectively with disease-relevant targets.
In the context of medicinal chemistry, the synthesis of 1H-Pyrrole-3-carboxamide,N,N-dimethyl-(9CI) has been optimized to enhance yield and purity. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the pyrrole core with high enantioselectivity. These techniques not only improve the efficiency of production but also allow for the facile introduction of functional groups that can fine-tune biological activity.
The structural framework of 1H-Pyrrole-3-carboxamide,N,N-dimethyl-(9CI) provides a scaffold for further derivatization, enabling the creation of libraries of analogs with tailored properties. Such libraries are instrumental in high-throughput screening (HTS) campaigns aimed at identifying lead compounds for therapeutic development. The carboxamide moiety, in particular, serves as a versatile handle for further chemical modifications, including amide bond formation and peptidomimetic design.
Biological assays have demonstrated that 1H-Pyrrole-3-carboxamide,N,N-dimethyl-(9CI) exhibits promising activity against certain cancer cell lines. Preliminary data suggest that it may induce apoptosis or inhibit proliferation through mechanisms involving disruption of cell cycle regulation or modulation of signaling pathways. These effects are being further investigated in vitro and in vivo models to validate its therapeutic potential.
The compound's stability under various conditions has also been a focus of study. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been utilized to elucidate its molecular structure and confirm its identity. These studies have provided valuable insights into its conformational dynamics and interactions with other molecules.
From a regulatory perspective, 1H-Pyrrole-3-carboxamide,N,N-dimethyl-(9CI) must meet stringent quality standards to be considered for clinical use. Good Manufacturing Practices (GMP) guidelines are adhered to during its synthesis and purification to ensure consistency and safety. Additionally, toxicological assessments are conducted to evaluate its potential side effects before it can be advanced into human trials.
The role of computational modeling in understanding the behavior of 1H-Pyrrole-3-carboxamide,N,N-dimethyl-(9CI) cannot be overstated. Quantum mechanical calculations have been used to predict its electronic properties, while molecular dynamics simulations have provided insights into its interactions with biological membranes. These computational approaches complement experimental data and accelerate the discovery process by allowing researchers to test hypotheses virtually before committing resources to wet lab experiments.
In conclusion, 1H-Pyrrole-3-carboxamide,N,N-dimethyl-(9CI) is a compound of considerable interest in pharmaceutical research due to its structural features and potential biological activities. Its investigation spans synthetic chemistry, computational modeling, preclinical studies, and regulatory compliance, reflecting the interdisciplinary nature of modern drug development. As research continues to uncover new applications for this molecule, it is poised to make significant contributions to medicine and related fields.
60031-39-2 (1H-Pyrrole-3-carboxamide,N,N-dimethyl-(9CI)) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)